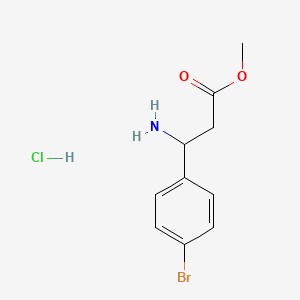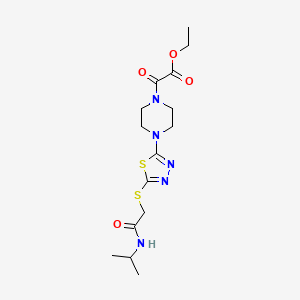![molecular formula C12H12FN3O B2420257 (4S)-4-azido-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane] CAS No. 2225126-86-1](/img/structure/B2420257.png)
(4S)-4-azido-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclobutane] is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features an azido group at the 4th position and a fluorine atom at the 6th position of the chromene ring, which is fused to a cyclobutane ring. The stereochemistry at the 4th position is specified as (4S), indicating the spatial arrangement of the substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclobutane] is used as a building block for the synthesis of more complex molecules. Its unique structure and reactive functional groups make it valuable for developing new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. The azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The azido group can be modified to create drugs with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new polymers and materials with unique properties. Its spirocyclic structure can impart rigidity and stability to polymer backbones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclobutane] typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene precursor, followed by the introduction of the azido and fluorine substituents. Key steps may include:
Formation of the Chromene Ring: This can be achieved through a cyclization reaction involving suitable starting materials such as phenols and aldehydes.
Spirocyclization: The chromene intermediate undergoes a spirocyclization reaction to form the spirocyclic structure.
Introduction of Azido and Fluorine Groups: The azido group can be introduced via nucleophilic substitution reactions using sodium azide, while the fluorine atom can be added through electrophilic fluorination using reagents like Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclobutane] can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The chromene ring can undergo oxidation reactions to form quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF), and moderate temperatures.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent, and low temperatures.
Oxidation: Potassium permanganate or other strong oxidizing agents, aqueous or organic solvents, and controlled temperatures.
Major Products Formed
Amines: From the reduction of the azido group.
Quinones: From the oxidation of the chromene ring.
Substituted Derivatives: From nucleophilic substitution reactions.
Mécanisme D'action
The mechanism of action of (4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclobutane] depends on its specific application. In biological systems, the azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioorthogonal labeling and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-Azido-6-fluorochromene: Lacks the spirocyclic cyclobutane ring.
(4S)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclobutane]: Contains a chlorine atom instead of fluorine.
(4S)-4-Amino-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclobutane]: Contains an amino group instead of an azido group.
Uniqueness
(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclobutane] is unique due to the combination of its spirocyclic structure, azido group, and fluorine atom
Propriétés
IUPAC Name |
(4S)-4-azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-8-2-3-11-9(6-8)10(15-16-14)7-12(17-11)4-1-5-12/h2-3,6,10H,1,4-5,7H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOJKZPREQEVOZ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2420174.png)
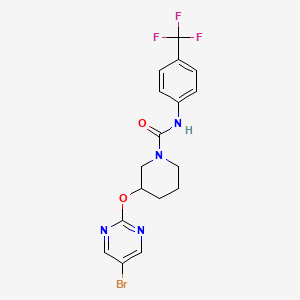
![(E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2420177.png)
![3-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B2420178.png)
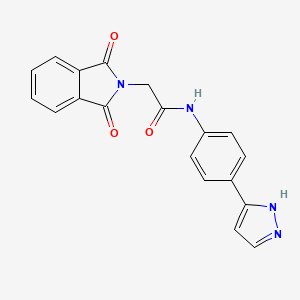
![2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2420181.png)
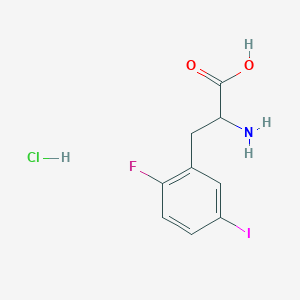
![7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol](/img/structure/B2420185.png)
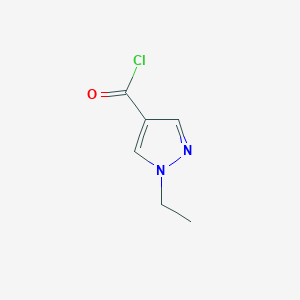
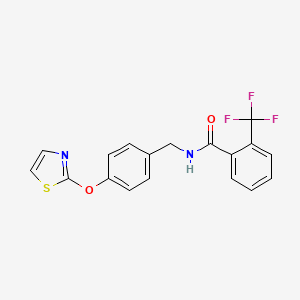
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2420191.png)
![2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]propanamide](/img/structure/B2420194.png)
